molecular formula C8H11N7OS2 B4320027 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B4320027
M. Wt: 285.4 g/mol
InChI Key: UWDHNSQUYDSOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that features a thiadiazole ring and a tetrazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide typically involves the formation of the thiadiazole and tetrazole rings followed by their coupling. One common method involves the reaction of ethylthio-substituted thiadiazole with a tetrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction parameters such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The hydrogen atoms in the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its use as an anticonvulsant and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to its targets. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the tetrazole ring.

    N-(5-ethyl-1,3,4-thiadiazole-2-yl)toluene sulfonamide: Contains the thiadiazole ring with different substituents.

    N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine: Another thiadiazole derivative with different functional groups.

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide is unique due to the presence of both the thiadiazole and tetrazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7OS2/c1-2-17-8-12-11-7(18-8)10-6(16)3-4-15-5-9-13-14-15/h5H,2-4H2,1H3,(H,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDHNSQUYDSOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.